

# A Comparative Analysis of the Histone Acetyltransferase Inhibitors PU141 and PU139

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Compound of Interest		
Compound Name:	PU141	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, **PU141** and PU139. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development and biomedical research endeavors.

#### Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins, HATs influence chromatin structure and protein function. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. **PU141** and PU139 are two small molecule inhibitors of HATs that have demonstrated potential as anti-cancer agents. This guide offers a side-by-side comparison of their biochemical activity, cellular efficacy, and in-vivo performance.

## **Biochemical Efficacy: A Tale of Selectivity**

The primary difference between **PU141** and PU139 lies in their selectivity towards different HAT enzymes. PU139 acts as a pan-HAT inhibitor, demonstrating activity against multiple HAT family members, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] In contrast, **PU141** exhibits a more targeted profile, with selectivity for the closely related CBP and p300 enzymes.[1]



While specific IC50 values for **PU141** against CBP and p300 are not readily available in the reviewed literature, the inhibitory concentrations for PU139 have been determined, as summarized in the table below.

Compound	Target HAT	IC50 (μM)
PU139	Gcn5	8.39[2]
PCAF	9.74[2]	
СВР	2.49[2]	_
p300	5.35[2]	
PU141	СВР	Not Reported
p300	Not Reported	_
Table 1: Biochemical inhibitory		_

Table 1: Biochemical inhibitory activity of PU139 against various histone acetyltransferases.

# **In-Silico Binding Affinity to p300**

Computational modeling studies provide further insight into the interaction of these inhibitors with their targets. An in-silico analysis of the binding of **PU141** and PU139 to the p300 HAT domain revealed that both molecules are stable in the active site.[3] Notably, the calculated binding free energy for **PU141** was higher than that of PU139, suggesting a stronger binding affinity for p300.[3]

Compound	Calculated Binding Free Energy (kcal/mol) with p300
PU141	-20.62[3]
PU139	-17.67[3]
Table 2: In-silico binding free energy of PU141 and PU139 with the p300 HAT enzyme.	





## Cellular Efficacy: Inhibition of Cancer Cell Growth

Both **PU141** and PU139 have been shown to inhibit the growth of various cancer cell lines. The anti-proliferative effects are quantified by the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Compound	Cell Line	Cancer Type	GI50 (μM)
PU141	SK-N-SH	Neuroblastoma	0.48[4]
PU139	A431	Skin Carcinoma	<60[2]
A549	Lung Carcinoma	<60[2]	
A2780	Ovarian Carcinoma	<60[2]	_
HepG2	Hepatocellular Carcinoma	<60[2]	_
SW480	Colon Adenocarcinoma	<60[2]	_
U-87 MG	Glioblastoma	<60[2]	_
HCT116	Colon Carcinoma	<60[2]	_
SK-N-SH	Neuroblastoma	<60[2]	_
MCF7	Breast Adenocarcinoma	<60[2]	_
Table 3: In-vitro			_

Table 3: In-vitro growth inhibitory activity of PU141 and PU139 in various

cancer cell lines.

# In-Vivo Efficacy: Neuroblastoma Xenograft Model

The anti-tumor activity of **PU141** and PU139 has been evaluated in a neuroblastoma xenograft mouse model. Both compounds were shown to block the growth of SK-N-SH neuroblastoma



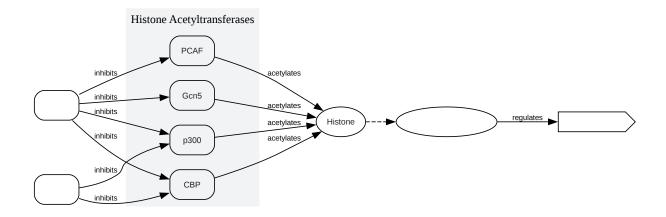
xenografts in NMRI mice.[1][5] Furthermore, PU139 demonstrated a synergistic effect when used in combination with the chemotherapeutic drug doxorubicin.[1]

Parameter	Description
Animal Model	NMRI mice with subcutaneously implanted SK- N-SH neuroblastoma fragments[5]
Treatment Groups	Control, PU139, PU141[5]
Administration	Intraperitoneal (i.p.) injection, once per week[5]
Vehicle	10% Tween-80 in saline[5]
Tumor Measurement	Tumor size measured twice per week; volume calculated as (length × width²)/2[5]
Outcome	Both PU139 and PU141 significantly inhibited tumor growth compared to the control group.[1] [5] PU139 showed synergy with doxorubicin.[1]
Table 4: Summary of in-vivo efficacy of PU141 and PU139 in a neuroblastoma xenograft model.	

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

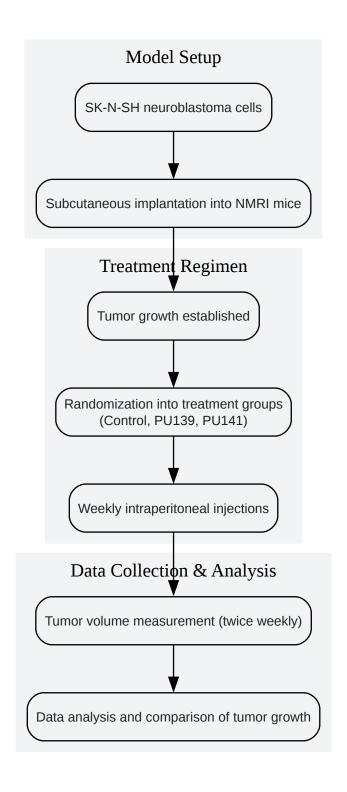




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Caption: Inhibition of Histone Acetylation by **PU141** and PU139.





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Caption: Workflow for the In-Vivo Neuroblastoma Xenograft Study.

# **Experimental Protocols**



### **In-Vitro Histone Acetylation Assay (Brief Overview)**

This assay is designed to measure the ability of compounds to inhibit the enzymatic activity of HATs.

- Reaction Setup: Recombinant HAT enzyme (e.g., p300, CBP, Gcn5, or PCAF) is incubated with a histone peptide substrate and acetyl-coenzyme A (acetyl-CoA) in a suitable buffer.
- Inhibitor Addition: Test compounds (**PU141** or PU139) are added to the reaction mixture at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
- Detection: The level of histone acetylation is quantified. This can be achieved through various methods, such as radioactive assays using [3H]-acetyl-CoA, antibody-based detection of acetylated histones (e.g., ELISA or Western blot), or fluorescence-based assays that measure the production of coenzyme A.
- Data Analysis: The concentration of the inhibitor that results in 50% inhibition of HAT activity (IC50) is calculated.

### Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

- Cell Plating: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds (**PU141** or PU139) and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.



- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
- Absorbance Measurement: The absorbance of the solubilized dye is measured using a
  microplate reader at a wavelength of approximately 510 nm. The absorbance is proportional
  to the cellular protein mass.
- GI50 Calculation: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

### In-Vivo Neuroblastoma Xenograft Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of **PU141** and PU139 in a mouse model.

- Cell Preparation and Implantation: Human neuroblastoma SK-N-SH cells are cultured and then subcutaneously implanted into the flank of immunodeficient mice (e.g., NMRI nude mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice
  are then randomly assigned to different treatment groups: vehicle control, PU141, and
  PU139.
- Drug Administration: The compounds are administered to the mice, typically via intraperitoneal injection, at a predetermined dose and schedule (e.g., once per week).
- Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
- Monitoring: The general health and body weight of the mice are monitored throughout the experiment.
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. The tumors are then excised, weighed, and may be used for further analysis



(e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

#### Conclusion

**PU141** and PU139 are both promising histone acetyltransferase inhibitors with demonstrated anti-cancer properties. The key distinction between them is their selectivity, with PU139 acting as a pan-HAT inhibitor and **PU141** selectively targeting CBP and p300. In-silico data suggests a higher binding affinity of **PU141** to p300. While both compounds inhibit neuroblastoma cell growth in vitro and in vivo, the broader inhibitory profile of PU139 may offer advantages in certain contexts, as evidenced by its synergistic effects with doxorubicin. The choice between these two inhibitors will likely depend on the specific research question and the desired therapeutic strategy, whether it be broad-spectrum HAT inhibition or a more targeted approach. Further studies, particularly those determining the specific IC50 values of **PU141**, would be beneficial for a more direct comparison of their enzymatic potency.

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